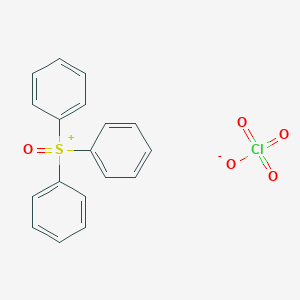![molecular formula C20H41NO2S2Sn B14285612 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate CAS No. 133938-48-4](/img/structure/B14285612.png)
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a stannyl group, which is a tin-containing moiety, making it an organotin compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with a stannylating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-tin compounds, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Tributyltin chloride: Another organotin compound with similar stannyl groups.
Diethylcarbamodithioic acid: Shares the carbamodithioate moiety with the compound.
Uniqueness
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is unique due to its combination of a stannyl group and a carbamodithioate moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other organotin compounds.
属性
CAS 编号 |
133938-48-4 |
|---|---|
分子式 |
C20H41NO2S2Sn |
分子量 |
510.4 g/mol |
IUPAC 名称 |
tributylstannyl 3-(diethylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C8H15NO2S2.3C4H9.Sn/c1-3-9(4-2)8(12)13-6-5-7(10)11;3*1-3-4-2;/h3-6H2,1-2H3,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
ZGHISMQVQDQTCX-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCSC(=S)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


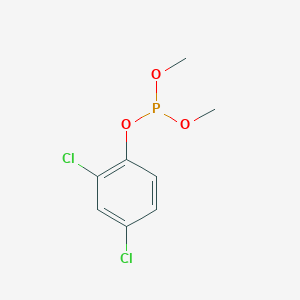
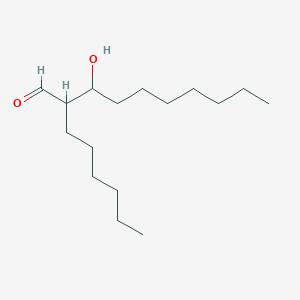
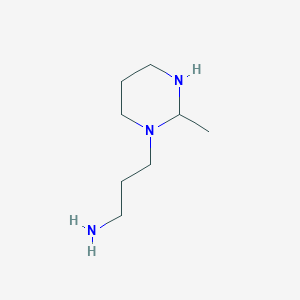
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
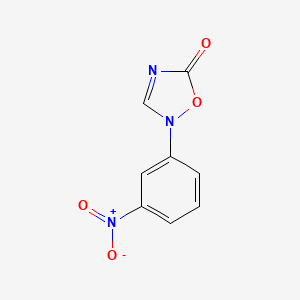

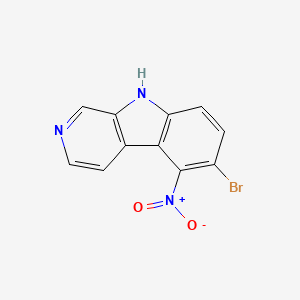


![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)


